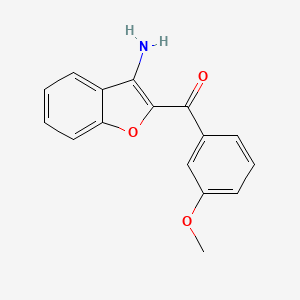

2-(3-methoxybenzoyl)-1-benzofuran-3-amine

Description

Contextualization within Benzofuran (B130515) Chemistry and Heterocyclic Compounds

Benzofuran is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring. numberanalytics.comwikipedia.org This structural motif is a cornerstone of heterocyclic chemistry, a field that studies ring-structured molecules containing atoms of at least two different elements. numberanalytics.comnih.gov Heterocyclic compounds are of immense importance as they are prevalent in a vast number of natural products and synthetic molecules with diverse applications. numberanalytics.comnih.gov

The chemistry of benzofuran is rich and varied, allowing for the synthesis of a wide array of derivatives. The reactivity of the benzofuran ring system enables substitutions at various positions, leading to a diverse range of molecular structures. tandfonline.com The introduction of different functional groups onto the benzofuran scaffold can significantly alter its physical, chemical, and biological properties.

Significance of the Benzofuran Scaffold in Chemical Synthesis and Biological Sciences

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. taylorandfrancis.comuq.edu.au Benzofuran derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govtaylorandfrancis.comnih.gov The versatility of the benzofuran ring system makes it an attractive starting point for the design and synthesis of new therapeutic agents. nih.govnih.gov

In chemical synthesis, benzofurans serve as valuable intermediates for the construction of more complex molecules. nih.govtandfonline.com Various synthetic methodologies have been developed to construct the benzofuran core and to introduce functional groups at specific positions. nih.govacs.org These methods often involve transition-metal-catalyzed reactions and provide chemists with the tools to create novel benzofuran derivatives with tailored properties. nih.gov

The following table provides a summary of the diverse biological activities associated with the benzofuran scaffold:

| Biological Activity | Description |

| Antimicrobial | Activity against various strains of bacteria and fungi. nih.govrsc.org |

| Antitumor | Inhibition of cancer cell growth through various mechanisms. taylorandfrancis.comresearchgate.net |

| Anti-inflammatory | Reduction of inflammation. nih.gov |

| Antiviral | Inhibition of viral replication. taylorandfrancis.com |

| Antioxidant | Protection against cellular damage from reactive oxygen species. taylorandfrancis.com |

Research Gaps and Objectives for 2-(3-methoxybenzoyl)-1-benzofuran-3-amine Investigation

Despite the broad interest in benzofuran derivatives, a significant research gap exists specifically for this compound. A comprehensive literature search reveals a lack of dedicated studies on its synthesis, characterization, and biological evaluation. This presents a clear opportunity for future research to explore the potential of this particular molecule.

Key objectives for the investigation of this compound should include:

Development of an efficient synthetic route: Establishing a reliable and high-yielding method for the synthesis of this compound is the first crucial step.

Thorough physicochemical characterization: Detailed analysis of its structural, spectroscopic, and electronic properties will provide a fundamental understanding of the molecule.

Exploration of its biological activities: Screening the compound for a range of biological activities, guided by the known properties of other benzofuran derivatives, could uncover novel therapeutic potential.

Structure-activity relationship (SAR) studies: Investigating how modifications to the chemical structure of this compound affect its biological activity can guide the design of more potent and selective analogs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-11-6-4-5-10(9-11)15(18)16-14(17)12-7-2-3-8-13(12)20-16/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOCSJCQNQQFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Methoxybenzoyl 1 Benzofuran 3 Amine

Historical and Current Approaches to Benzofuran (B130515) Synthesis

The construction of the benzofuran core is foundational to the synthesis of the target molecule. Methodologies have progressed from traditional, often harsh, conditions to more sophisticated and milder catalytic systems.

Historically, the synthesis of the benzofuran ring system relied on a set of named reactions and intramolecular cyclization strategies. The Perkin synthesis, originally used for coumarin, represents one of the earliest approaches to related fused heterocyclic systems. jocpr.com Other conventional methods include the acid-mediated cyclization of α-aryloxyketones and the intramolecular cyclization of ketoesters derived from o-hydroxyacetophenone. jocpr.com

A common strategy involves the cyclization of appropriately substituted phenols. For instance, p-toluenesulfonic acid can mediate the cyclization of o-(1-alkynyl)anisoles to form 2-arylsubstituted benzofurans. jocpr.com Similarly, the rearrangement and cyclization of 2-hydroxybenzophenones with the Corey-Chaykovsky reagent have been employed. jocpr.com Another classic approach is the Rap–Stoermer reaction, which involves the condensation of α-haloketones with salicylaldehydes, often catalyzed by a base like triethylamine. acs.org

The advent of transition-metal catalysis revolutionized benzofuran synthesis, offering milder reaction conditions, greater functional group tolerance, and improved yields. numberanalytics.combohrium.com Palladium and copper catalysts are particularly prominent. acs.orgnih.gov

Palladium-catalyzed reactions, such as the Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization, provide a versatile route to 2-substituted benzofurans. jocpr.comacs.org Tandem palladium-catalyzed Heck reaction/oxidative cyclization sequences involving 2-hydroxystyrenes and iodobenzenes have also been developed. nih.gov Copper catalysts are frequently used, sometimes in conjunction with palladium, for reactions like the coupling of o-iodophenols with terminal alkynes. acs.orgnih.gov Copper iodide (CuI) has been used alone to catalyze one-pot syntheses of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov

More recently, other transition metals like rhodium, nickel, gold, and silver have been employed. acs.orgbohrium.com For example, rhodium-mediated relay catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.orgnih.gov Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also provides a route to the benzofuran core. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Reference |

| Palladium-Copper | Terminal alkynes and iodophenols | 2-Substituted Benzofurans | acs.orgnih.gov |

| Palladium Acetate (B1210297) | Imidazo[1,2-a]pyridines and coumarins | Benzofuran derivatives | acs.orgnih.gov |

| Copper Bromide | Salicylaldehydes, amines, calcium carbide | Amino-substituted Benzofurans | nih.gov |

| Rhodium | Propargyl alcohols and aryl boronic acids | Benzofuran skeletons | acs.orgnih.gov |

| Nickel | Aryl halides and aryl ketones (intramolecular) | Benzofuran derivatives | organic-chemistry.org |

Targeted Synthesis of 2-(3-methoxybenzoyl)-1-benzofuran-3-amine and its Precursors

A plausible multi-step synthesis can be designed based on a tandem SNAr-cyclocondensation strategy reported for structurally similar fluorinated 3-aminobenzofurans. nih.govsoton.ac.uk This approach involves the reaction of a substituted benzonitrile (B105546) with an α-hydroxycarbonyl compound.

Proposed Synthetic Route:

Synthesis of Precursor 1: 2-Hydroxybenzonitrile (B42573). This starting material can be readily obtained from salicylaldehyde (B1680747) through conversion to the oxime followed by dehydration.

Synthesis of Precursor 2: 2-Hydroxy-1-(3-methoxyphenyl)ethanone. This α-hydroxyketone can be prepared from 3-methoxyacetophenone via α-bromination to yield 2-bromo-1-(3-methoxyphenyl)ethanone, followed by hydrolysis (e.g., using sodium formate (B1220265) in ethanol). soton.ac.uk

Tandem SNAr-Cyclocondensation. The final step would involve the base-mediated condensation of 2-hydroxybenzonitrile with 2-hydroxy-1-(3-methoxyphenyl)ethanone. A base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be employed. The reaction proceeds via initial deprotonation of the α-hydroxyketone, followed by nucleophilic attack on the nitrile carbon and subsequent intramolecular cyclization and dehydration to form the desired this compound.

This strategy allows for the convergent assembly of the target molecule from two key fragments, controlling the substitution pattern on both the benzofuran core and the 2-aroyl group. A similar "one-step" cyclization reaction of 1-(5-bromo-2-hydroxyphenyl)ethanone with a substituted α-bromo acetophenone (B1666503) has been used to synthesize 2-aroyl-3-methyl-5-bromobenzo[b]furans, highlighting the robustness of cyclization strategies starting from phenolic ketones. nih.gov

One-pot and cascade reactions represent a highly efficient strategy for constructing complex molecules like benzofuran-3-amine (B13040303) derivatives from simple starting materials in a single operation. numberanalytics.com

A notable one-pot, three-component synthesis yields 2-methyl-3-aminobenzofurans by reacting salicylaldehydes, amines, and calcium carbide (as an acetylene (B1199291) source) in the presence of a copper bromide catalyst. nih.gov This method involves the in-situ formation of an iminium ion, attack by a copper acetylide, and subsequent intramolecular nucleophilic attack to form the benzofuran ring. acs.org

Another powerful approach is the transition-metal-free, one-pot synthesis of benzofuran-3-amines from 2-fluorobenzonitriles and substituted alcohols at room temperature. mdpi.com This reaction proceeds through a Smiles rearrangement under basic conditions (e.g., Cs₂CO₃ in DMSO) to afford the products in good to excellent yields. mdpi.com

Panday and coworkers have also reported a swift, room-temperature synthesis of 3-amino-2-arylbenzofurans catalyzed by Cs₂CO₃. mdpi.com These cascade reactions demonstrate the feasibility of rapidly accessing the 3-aminobenzofuran scaffold, which is a core component of the target molecule.

| Reaction Type | Key Reactants | Catalyst/Base | Product Core | Reference |

| One-Pot Three-Component | Salicylaldehyde, Amine, Calcium Carbide | CuBr | 2-Methyl-3-aminobenzofuran | nih.gov |

| One-Pot Tandem | 2-Fluorobenzonitrile, Substituted Alcohol | Cs₂CO₃ | Benzofuran-3-amine | mdpi.com |

| One-Pot Three-Component | Salicylaldehyde, Amine, Alkyne | CuI in DES | 3-Aminobenzofuran | nih.govmdpi.com |

| Cascade Radical Cyclization | 2-Azaallyls | Base | Substituted Benzofuran | researchgate.net |

Advanced Synthetic Protocols for this compound

Advanced synthetic protocols that could be adapted for the synthesis of the target compound often feature novel bond-forming strategies, unique reaction cascades, or the use of highly reactive intermediates.

One such strategy involves the use of ortho-quinone methides (o-QMs) as versatile building blocks. A recently developed approach describes a Sc(OTf)₃-mediated [4+1] cycloaddition of isocyanides with in situ generated o-QMs to construct 2-aminobenzofurans. nih.gov This method provides a straightforward route to the 2-amino isomer of the target's core structure under mild conditions. nih.gov

Radical reactions offer an alternative pathway. A transition-metal-free intermolecular radical coupling reaction has been developed using 2-iodophenyl allenyl ethers and heteroatomic compounds. nih.gov In this process, heteroatom anions act as super-electron-donors (SEDs) to initiate a radical cascade, yielding 3-substituted benzofurans. nih.gov Another approach utilizes a cascade radical cyclization and intermolecular coupling of 2-azaallyls to form benzofuran derivatives. researchgate.net

Finally, a base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes has been realized, providing direct access to 2-aminobenzofuran derivatives. rsc.org This metal-free method proceeds via a tandem bohrium.combohrium.com-sigmatropic rearrangement and involves the cleavage of multiple bonds in one pot. rsc.org While these methods may require specific precursors, they showcase the innovative strategies being developed to access complex benzofuran scaffolds.

Transition Metal-Catalyzed (e.g., Palladium, Copper, Iron) Approaches

Transition metals play a pivotal role in the synthesis of benzofuran derivatives due to their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium (Pd): Palladium catalysis is a cornerstone for benzofuran synthesis. nih.gov One prominent strategy involves the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which provides a direct route to 2-aroyl benzofurans. rsc.org Another versatile method is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can produce a variety of 2,3-disubstituted benzofurans. nih.gov The choice of palladium source, such as Palladium(II) acetate [Pd(OAc)2] or bis(triphenylphosphine)palladium(II) dichloride, is crucial for the reaction's success. nih.gov For instance, Luo et al. demonstrated the synthesis of benzoyl-substituted benzofurans by reacting aryl boronic acids with 2-(2-formylphenoxy) acetonitriles using Pd(OAc)2 as the catalyst. nih.gov

Copper (Cu): Copper catalysts are frequently employed, often in conjunction with palladium or as a standalone system. Copper-catalyzed reactions are particularly useful for forming C-N bonds, which is essential for introducing the 3-amino group. A room-temperature, copper-catalyzed annulative amination of ortho-alkynylphenols has been shown to efficiently produce 3-aminobenzofurans. organic-chemistry.org Panday and coworkers developed a rapid, Cs2CO3-mediated synthesis of 3-amino-2-aroyl benzofurans, which could then undergo a copper-catalyzed N-arylation. mdpi.com In some methodologies, copper iodide (CuI) is used as a co-catalyst in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to yield the benzofuran core. nih.gov

Iron (Fe): Iron catalysis presents a more economical and environmentally benign alternative to palladium and copper. FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones has been utilized to construct the benzofuran ring through a direct oxidative aromatic C-O bond formation. nih.gov This approach requires an alkoxy substituent on the benzene (B151609) ring of the substrate to proceed efficiently. nih.gov More recently, visible-light-driven, iron-catalyzed decarboxylative cyclization reactions have been developed, showcasing the expanding utility of iron in complex heterocyclic synthesis. researchgate.net

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, bpy | Tandem Addition/Cyclization | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | Direct synthesis of benzoyl-substituted benzofurans. | nih.gov |

| (PPh₃)PdCl₂, CuI | Sonogashira Coupling/Cyclization | Iodophenols, Terminal alkynes | Dual palladium/copper system for C-C and C-O bond formation. | nih.gov |

| CuI | Annulative Amination | ortho-Alkynylphenols, O-acylated hydroxylamines | Efficient room-temperature synthesis of 3-aminobenzofurans. | organic-chemistry.org |

| FeCl₃ | Intramolecular Oxidative Cyclization | Electron-rich aryl ketones | Economical, metal-mediated C-O bond formation. | nih.gov |

| Cs₂CO₃ / Cu(II) | Cascade Cyclization / N-Arylation | 2-hydroxybenzonitriles, 2-bromoacetophenones | Rapid, one-pot synthesis of 3-amino-2-aroyl benzofurans. | mdpi.comresearchgate.net |

Photoredox-Catalyzed Strategies for Benzofuran-Related Structures

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netosi.lv This approach has been successfully applied to the synthesis of benzofuran and dihydrobenzofuran structures. researchgate.netnih.gov One notable application is the oxidative [3+2] cycloaddition of phenols and alkenes, which provides modular access to the dihydrobenzofuran family of natural products. nih.gov In these reactions, a photocatalyst, such as Ru(bpy)3Cl2, absorbs visible light and initiates an electron transfer process, generating radical intermediates that drive the desired bond formations. organic-chemistry.orgmdpi.com

Another innovative strategy combines photoredox catalysis with another catalytic cycle, such as gold catalysis. A dual photoredox/gold-catalyzed arylative cyclization of o-alkynylphenols with aryldiazonium salts has been developed to produce benzofuran derivatives at room temperature without the need for additives. acs.org The proposed mechanism involves the photo-excited ruthenium complex generating an aryl radical, which interacts with the gold catalyst to form a vinylgold(III) intermediate that ultimately undergoes reductive elimination to yield the benzofuran product. acs.org

Intramolecular Cyclization and Rearrangement Mechanisms in Benzofuran Formation

The formation of the benzofuran ring often culminates in an intramolecular cyclization step. researchgate.net A common and effective strategy is the cyclization of ortho-alkynylphenols. researchgate.netresearchgate.netnumberanalytics.com This process can be catalyzed by various metals, including palladium, gold, and indium, which act as π-Lewis acids to activate the alkyne for nucleophilic attack by the adjacent phenolic oxygen. nih.gov

In addition to direct cyclizations, rearrangement reactions can be ingeniously employed to construct the benzofuran scaffold. A notable example is the chalcone (B49325) rearrangement strategy for the selective synthesis of 3-acylbenzofurans. nih.gov This method involves the rearrangement of a 2-hydroxychalcone (B1664081) to form a 2,3-dihydrobenzofuran (B1216630) intermediate, which is then transformed into the final 3-acylbenzofuran product under acidic or basic conditions. nih.gov Tandem processes involving researchgate.netresearchgate.net-sigmatropic rearrangements have also been utilized, for instance, in the base-mediated annulation of N-phenoxy amides with gem-difluoroalkenes to access 2-aminobenzofuran derivatives. rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and outcome of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Solvent and Temperature Effects

The choice of solvent and reaction temperature can dramatically influence reaction rates and product yields. In the synthesis of 3-amino-2-aroyl benzofuran derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones, the combination of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) was found to be ideal for achieving rapid reaction times (10-20 minutes) and high yields at room temperature. researchgate.net

In other systems, such as the acid-mediated transformation of rearranged 2-hydroxychalcone products, both solvent and temperature are critical. For example, the conversion of a 2,3-dihydrobenzofuran intermediate to a 3-acylbenzofuran was achieved in 97% yield using K2CO3 in THF at room temperature. nih.gov Conversely, attempting the reaction with p-toluenesulfonic acid at room temperature yielded the intermediate, while heating was required to drive the reaction forward, highlighting a significant temperature dependence. nih.gov

Catalyst and Ligand Optimization

The catalytic system, comprising the metal center and its coordinating ligands, is paramount to the success of transition metal-catalyzed reactions. The ligand can influence the catalyst's stability, solubility, and reactivity, thereby affecting yield and selectivity. nih.gov

In palladium-catalyzed Tsuji–Trost-type reactions for functionalizing benzofurans, the choice of the catalytic system is critical. nih.govunicatt.itrsc.org For reactions involving nitrogen-based nucleophiles, a system of Pd2(dba)3 with the ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) was found to be effective. nih.govrsc.org However, for sulfur, oxygen, and carbon nucleophiles, a different system, [Pd(η3-C3H5)Cl]2 with the ligand XPhos, proved more efficient. nih.govrsc.org Similarly, in the palladium-catalyzed synthesis of benzoyl-substituted benzofurans, bpy (2,2'-bipyridine) was employed as a suitable ligand. nih.gov The steric and electronic properties of ligands like triphenylphosphine (B44618) (PPh3) and tricyclohexylphosphine (B42057) (PCy3) can also be tuned to optimize reaction outcomes. nih.govmdpi.com

| Catalyst | Ligand | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Benzylic substitution with N-nucleophiles | Optimal system for C-N bond formation on benzofuran scaffold. | nih.govrsc.org |

| [Pd(η³-C₃H₅)Cl]₂ | XPhos | Benzylic substitution with S, O, C-nucleophiles | More efficient for non-nitrogenous soft nucleophiles. | nih.govrsc.org |

| Pd(OAc)₂ | bpy | Synthesis of benzoyl-substituted benzofurans | Effective for coupling aryl boronic acids. | nih.gov |

| Pd(OAc)₂ | PCy₃ | Cycloisomerization | Used for synthesis of 3-acyl-2-aminobenzofurans. | rsc.org |

Regio- and Stereoselectivity in Benzofuran-3-amine Synthesis

Controlling the regioselectivity—the specific placement of functional groups—is crucial for the synthesis of a precisely substituted molecule like this compound. In the functionalization of pre-formed benzofuran rings, electrophilic substitution and metalation reactions are known to occur with high regioselectivity at the C2 position. thieme-connect.com For precursors like 2,3-dibromobenzofuran, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, also proceed with high regioselectivity at the C2 position, allowing for the sequential and controlled introduction of substituents. thieme-connect.com

While the final target molecule, this compound, is achiral, the synthesis of related chiral benzofuran structures often requires control of stereoselectivity. For instance, enantioselective functionalization of 3-aminobenzofurans at the C2-position has been achieved using N-heterocyclic carbene catalysis. acs.org Similarly, the synthesis of chiral 2,3-dihydrobenzofurans can be accomplished with excellent enantiocontrol using palladium catalysis with specific chiral ligands. organic-chemistry.org These examples underscore the principle that by selecting appropriate chiral catalysts and ligands, stereocenters can be installed with high fidelity in benzofuran-related syntheses.

Advanced Structural Elucidation and Conformational Analysis of 2 3 Methoxybenzoyl 1 Benzofuran 3 Amine

Spectroscopic Analysis in Elucidating Complex Structural Features (beyond basic identification)

Spectroscopic techniques provide detailed information about the molecular framework, functional groups, and electronic environment of 2-(3-methoxybenzoyl)-1-benzofuran-3-amine in various states.

While this compound is an achiral molecule, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for confirming the specific isomeric structure. ipb.pt Two-dimensional (2D) NMR experiments are particularly powerful in this regard.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons (¹H-¹H couplings), allowing for the assignment of adjacent protons within the benzofuran (B130515) and methoxybenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting correlations between protons and carbons over two or three bonds, HMBC is critical for piecing together the molecular skeleton. It would confirm the connectivity between the benzofuran moiety, the carbonyl group, and the methoxybenzoyl ring. For instance, correlations would be expected between the protons on the benzofuran ring and the carbonyl carbon, as well as between the protons of the methoxybenzoyl ring and the same carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It is invaluable for determining the preferred conformation of the molecule in solution. nih.gov For example, NOESY could reveal spatial proximity between the amine protons (-NH₂) and the ortho-protons of the benzoyl ring, providing insights into the rotational preference around the C(carbonyl)-C(phenyl) bond.

The application of these techniques allows for a complete and confident assignment of the molecule's constitution, ruling out other potential isomers. nih.govmdpi.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.dearxiv.org These methods are highly sensitive to the nature of chemical bonds and their immediate environment, making them excellent for analyzing the functional groups within this compound. nih.govksu.edu.sa The spectra provide a unique molecular "fingerprint" and confirm the presence and electronic environment of key structural motifs. researchgate.netup.ac.za

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methoxy) | Stretching | 2850 - 3000 | Medium-Weak |

| Aryl Ketone (C=O) | Stretching | 1650 - 1670 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Ether & Furan (B31954) C-O | Stretching | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). For this compound (C₁₆H₁₃NO₃), the theoretical exact mass can be calculated and compared with the experimental value to unequivocally verify its molecular formula. nih.govroyalsocietypublishing.org

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺· | C₁₆H₁₃NO₃ | 267.08954 |

| [M+H]⁺ | C₁₆H₁₄NO₃ | 268.09737 |

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the gas-phase fragmentation pathways of the molecule. nih.govnih.govnih.gov For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the benzofuran moiety and the benzoyl group, leading to the formation of a 3-methoxybenzoyl cation (m/z 135) and a 3-amino-1-benzofuran-2-yl radical, or vice versa. nih.govnih.gov Analysis of these fragmentation patterns provides corroborative structural evidence.

X-ray Crystallography for Solid-State Structure of this compound

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. asianpubs.orgresearchgate.net

The crystal packing of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The primary amine group (-NH₂) serves as an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The methoxy (B1213986) and furan oxygens can also act as weaker acceptors.

It is highly probable that a robust hydrogen-bonding network exists in the crystal lattice, potentially forming dimers, chains, or more complex two- or three-dimensional architectures. nih.gov The analysis of these interactions is fundamental to understanding the supramolecular chemistry of the compound. researchgate.net

| Donor (D) | Acceptor (A) | Interaction Type | Expected Motif |

|---|---|---|---|

| N-H (Amine) | O=C (Carbonyl) | Strong Hydrogen Bond | Dimers or Chains |

| N-H (Amine) | O (Methoxy/Furan) | Weaker Hydrogen Bond | Cross-linking of primary motifs |

| C-H (Aromatic) | O (Carbonyl/Methoxy) | Weak Hydrogen Bond | Packing stabilization |

| Aromatic Rings | Aromatic Rings | π-π Stacking | Packing stabilization |

| Torsional Angle | Defining Atoms | Description |

|---|---|---|

| τ₁ | O(furan)-C2-C(carbonyl)-C(phenyl) | Describes the rotation of the benzoyl group relative to the benzofuran plane. |

| τ₂ | C2-C(carbonyl)-C(phenyl)-C(phenyl) | Describes the twist of the phenyl ring relative to the carbonyl-benzofuran plane. |

The values of these angles are determined by a balance between electronic effects, such as the desire for extended π-conjugation which favors planarity (angles near 0° or 180°), and steric effects, where repulsion between atoms forces a twisted, non-planar conformation. clockss.org Analysis of related crystal structures suggests that significant twisting can occur to alleviate steric hindrance between the aromatic rings. nih.gov

Theoretical and Computational Chemistry Studies on 2 3 Methoxybenzoyl 1 Benzofuran 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental properties of molecules. These calculations provide a microscopic view of electronic structure, charge distribution, and intramolecular interactions, which collectively determine the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For benzofuran (B130515) derivatives, the HOMO is typically localized over the electron-rich benzofuran ring system and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient benzoyl moiety, particularly the carbonyl group, which represents the likely site for nucleophilic attack. semanticscholar.org The presence of the methoxy (B1213986) and amine groups, both electron-donating, would be expected to raise the energy of the HOMO, while the electron-withdrawing benzoyl group would lower the energy of the LUMO.

Table 1: Representative Frontier Orbital Energies for a Benzofuran Scaffold Data is illustrative and based on typical values for related heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 3.72 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an effective tool for predicting the sites of electrophilic and nucleophilic reactions. nih.gov The MEP map displays regions of varying electron density, typically color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents areas of neutral or zero potential. nih.gov

In the case of 2-(3-methoxybenzoyl)-1-benzofuran-3-amine, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amine group, highlighting their nucleophilic character. A positive potential (blue) would likely be localized around the hydrogen atoms of the amine group, indicating their acidic nature. nih.gov The aromatic rings would exhibit varied potentials based on the influence of their substituents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these effects. semanticscholar.org By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability a molecule gains from electron delocalization.

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT)

Computational methods, especially DFT, are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most plausible pathway, characterize transient species like transition states and intermediates, and calculate activation energies that govern reaction rates. nih.gov

Transition State Characterization

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Characterizing the geometry and energy of a transition state is crucial for understanding a reaction's mechanism and kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. nih.gov

For the synthesis of substituted 3-aminobenzofurans, a key step could involve the nucleophilic attack of an amine precursor. DFT calculations can model this process, identifying the transition state where bonds are partially formed and broken. For example, in the formation of a C-N bond, the TS would feature an elongated C-N distance and a specific orientation of the reacting fragments that minimizes steric hindrance and maximizes orbital overlap. nih.gov

Energy Profiles of Key Synthetic Steps

An energy profile diagram plots the potential energy of a system as it progresses along the reaction coordinate. These profiles provide a visual representation of the entire reaction mechanism, including the relative energies of reactants, intermediates, transition states, and products. The height of the energy barrier from reactant to transition state corresponds to the activation energy (Ea), which is a key determinant of the reaction rate.

The synthesis of this compound involves multiple steps. One key transformation could be the construction of the 3-aminobenzofuran core via a cycloaddition reaction. nih.gov A computational study of such a step would involve:

Optimizing the geometries of the reactants.

Locating the transition state structure for the cyclization.

Optimizing the geometry of the resulting product.

Calculating the energies of these three points allows for the construction of an energy profile. A lower calculated activation energy would suggest that the proposed synthetic step is kinetically favorable and likely to proceed under mild conditions. nih.gov

Catalyst-Substrate Interactions in Benzofuran Formation

The synthesis of substituted benzofurans, including this compound, often relies on transition-metal-catalyzed cyclization reactions. globethesis.com Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms and interactions between the catalyst and the substrates. globethesis.compku.edu.cn These studies help in understanding the regioselectivity and efficiency of the catalytic cycle.

For the formation of a 3-amino-2-benzoyl benzofuran, a plausible synthetic route involves the coupling and cyclization of precursor molecules, such as an ortho-alkynylphenol derivative or an N-phenoxy amide, with a suitable coupling partner. rsc.org Catalysts based on palladium (Pd), copper (Cu), and rhodium (Rh) are commonly employed for such transformations. globethesis.com

Theoretical models can predict the binding energies and geometries of the catalyst-substrate complexes. In a typical palladium-catalyzed cycle, for instance, the initial step involves the coordination of the palladium catalyst to the alkyne and phenol (B47542) moieties of the precursor. DFT calculations can map the potential energy surface of the reaction, identifying key intermediates and transition states. The interaction involves the donation of π-electrons from the alkyne to the empty d-orbitals of the metal catalyst, and back-donation from the metal to the π*-antibonding orbitals of the alkyne, weakening the carbon-carbon triple bond and facilitating nucleophilic attack by the phenoxide.

The nature of the ligands on the metal catalyst significantly influences these interactions. Electron-donating ligands can increase the electron density on the metal center, enhancing back-donation and potentially accelerating the catalytic cycle. Conversely, electron-withdrawing ligands can make the metal more Lewis acidic, favoring the initial coordination step. Computational models allow for the systematic variation of ligands to predict their effect on the reaction barrier.

Below is a hypothetical data table, derived from principles of computational chemistry, illustrating the calculated interaction energies between a precursor molecule (e.g., 2-alkynyl-6-aminophenol) and different catalytic species, which could lead to the benzofuran core.

| Catalyst System | Ligand | Calculated Interaction Energy (kcal/mol) | Key Transition State Barrier (kcal/mol) |

| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | -15.2 | 22.5 |

| PdCl₂(PPh₃)₂ | - | -14.8 | 23.1 |

| CuI | TMEDA (Tetramethylethylenediamine) | -11.5 | 26.8 |

| [Rh(cod)Cl]₂ | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | -17.1 | 20.7 |

This table is illustrative and based on general principles of organometallic catalysis modeling. Actual values would require specific DFT calculations for the precise reactants.

The data suggests that a rhodium-based catalyst might offer a lower activation barrier for the cyclization step compared to palladium or copper systems for this type of transformation. Such theoretical insights are invaluable for optimizing reaction conditions and selecting the most efficient catalyst, thereby guiding synthetic efforts. globethesis.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to investigate the structural and dynamic properties of molecules like this compound. These methods provide a detailed picture of the molecule's behavior at an atomic level, which is often inaccessible through experimental techniques alone.

The compound this compound possesses significant conformational flexibility due to several rotatable single bonds. The most critical rotations are around:

The C2-C(carbonyl) bond, which dictates the orientation of the 3-methoxybenzoyl group relative to the benzofuran plane.

The C3-N bond, which determines the position of the amine group's hydrogen atoms.

The C(aryl)-O bond of the methoxy group.

Conformational analysis, typically performed using quantum mechanical methods like DFT, involves calculating the molecule's potential energy as a function of these dihedral angles. This process generates a potential energy surface (PES), where energy minima correspond to stable conformers and energy maxima correspond to transition states between them. sci-hub.se

For this compound, the rotation around the C2-C(carbonyl) bond is particularly important as it influences the extent of electronic conjugation and steric hindrance between the two aromatic systems. sci-hub.sersc.org A planar conformation, where the benzoyl ring and benzofuran ring are coplanar, would maximize π-electron delocalization but would also lead to significant steric repulsion. Therefore, the most stable conformers are expected to be non-planar, with the benzoyl group twisted out of the benzofuran plane. sci-hub.se Intramolecular hydrogen bonding between the amine proton (N-H) and the carbonyl oxygen (C=O) could also play a crucial role in stabilizing certain conformations.

The following interactive table presents hypothetical data from a relaxed potential energy surface scan for the rotation around the C2-C(carbonyl) bond, illustrating the relative energies of different conformers.

| Dihedral Angle (Benzofuran-C2-C=O-Benzoyl) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.8 | Eclipsed (Sterically hindered) |

| 45° | 0.0 | Gauche (Most stable) |

| 90° | 2.1 | Orthogonal (Transition state) |

| 135° | 0.2 | Gauche-like (Stable) |

| 180° | 4.5 | Anti-planar (Sterically hindered) |

This data is a theoretical representation. The dihedral angle of ~45° is predicted to be the global minimum due to a balance between steric repulsion and electronic stabilization.

The energy landscape reveals that the molecule likely exists as a mixture of stable conformers at room temperature, with rapid interconversion occurring between them. chemistrysteps.com Understanding the preferred conformations is essential, as the molecule's shape dictates its interactions with biological targets or other molecules.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and reactivity of a molecule. shd-pub.org.rsnih.gov Molecular dynamics simulations and quantum chemical calculations using implicit or explicit solvent models can be employed to study these effects. nih.govrsc.org

For this compound, the presence of polar groups like the carbonyl (C=O), amine (-NH₂), and ether (-OCH₃) suggests that its behavior will be highly sensitive to solvent polarity. scialert.net

Conformational Effects: In polar protic solvents like water or ethanol, solvent molecules can form hydrogen bonds with the amine and carbonyl groups. nih.gov This solvation can stabilize conformers where these groups are more exposed to the solvent, potentially shifting the conformational equilibrium compared to the gas phase or nonpolar solvents. For example, conformations that allow for strong intramolecular hydrogen bonding might be less favored in a protic solvent that can compete for those hydrogen bonds.

Reactivity Effects: Solvent polarity can also affect the molecule's reactivity. For a reaction involving this molecule, a polar solvent would better stabilize charged or highly polar transition states, thereby accelerating the reaction rate compared to a nonpolar solvent. researchgate.net The distribution of electron density, represented by the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), can also be altered by the solvent environment, influencing the molecule's susceptibility to nucleophilic or electrophilic attack. rsc.orgshd-pub.org.rs

The table below illustrates a hypothetical analysis of how solvent affects the relative stability of two major conformers (Conformer A: Dihedral ≈ 45°; Conformer B: Dihedral ≈ 135°).

| Solvent (Dielectric Constant, ε) | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) | Predicted Population Ratio (A:B) at 298K |

| Vacuum (ε = 1) | 0.00 | 0.20 | 70:30 |

| Hexane (ε = 1.9) | 0.00 | 0.22 | 69:31 |

| Dichloromethane (ε = 9.1) | 0.00 | 0.15 | 74:26 |

| Water (ε = 78.4) | 0.18 | 0.00 | 42:58 |

This table is illustrative. It hypothesizes that in nonpolar solvents, the intrinsic stability of Conformer A dominates. In a highly polar solvent like water, Conformer B, which might have a larger dipole moment or better solvation potential, becomes the more stable species.

These computational insights highlight the critical role of the solvent in dictating the structural and chemical properties of this compound. shd-pub.org.rs

Reactivity and Derivatization of 2 3 Methoxybenzoyl 1 Benzofuran 3 Amine

Functionalization of the Benzofuran (B130515) Ring System

The benzofuran core is an aromatic heterocycle, and its reactivity is influenced by the substituents present. The fusion of the benzene (B151609) and furan (B31954) rings results in a system that can undergo reactions characteristic of both, though with modified selectivity.

Electrophilic aromatic substitution (EAS) on the benzofuran ring is a key pathway for its functionalization. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The 3-amino group is a potent activating group and is ortho-, para- directing. Conversely, the 2-benzoyl group is a deactivating group and is meta- directing. In the case of 2-(3-methoxybenzoyl)-1-benzofuran-3-amine, the powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the C4 and C6 positions of the benzofuran ring.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of bromine or chlorine, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Can be achieved using agents like sodium nitrate (B79036) under specific conditions to yield nitro-substituted derivatives. tandfonline.com

Acylation and Formylation: Friedel-Crafts type reactions can introduce acyl or formyl groups, although the conditions must be carefully controlled to avoid reaction at the nucleophilic 3-amino group. rsc.org

Nucleophilic aromatic substitution (NAS) on the electron-rich benzofuran ring is generally unfavorable unless the ring is activated by the presence of strong electron-withdrawing groups, typically at the C2 or C3 positions, or if a leaving group is present at a position activated for NAS. For this molecule, NAS on the benzofuran ring itself is not a primary reaction pathway under standard conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring

| Reaction Type | Reagent/Conditions | Expected Major Products |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-Bromo-2-(3-methoxybenzoyl)-1-benzofuran-3-amine |

| Nitration | NaNO₃, (NH₄)NO₃, ultrasound | 4-Nitro-2-(3-methoxybenzoyl)-1-benzofuran-3-amine |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 4-Formyl-2-(3-methoxybenzoyl)-1-benzofuran-3-amine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, greatly expanding the structural diversity of benzofuran derivatives. mdpi.comdntb.gov.ua To utilize these methods, the benzofuran ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. Following halogenation at positions C4, C5, C6, or C7, a variety of coupling reactions can be employed.

Suzuki Coupling: Reaction of a halogenated benzofuran derivative with an aryl or vinyl boronic acid (or ester) to form a new C-C bond. This is a versatile method for synthesizing biaryl compounds. mdpi.com

Heck Coupling: Coupling of the halogenated benzofuran with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group, often used in the synthesis of complex natural products and functional materials. mdpi.com

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling the halogenated benzofuran with an amine.

These reactions provide a modular approach to derivatization, allowing for the introduction of a wide array of substituents onto the benzofuran skeleton. researchgate.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Benzofuran Scaffold

| Reaction Name | Substrate (X=Br, I) | Coupling Partner | Catalyst/Conditions | Product |

| Suzuki | 5-Bromo-benzofuran derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-benzofuran derivative |

| Heck | 5-Bromo-benzofuran derivative | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Styryl-benzofuran derivative |

| Sonogashira | 5-Bromo-benzofuran derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-benzofuran derivative |

Modifications at the Amino and Benzoyl Moieties

The exocyclic functional groups offer additional sites for chemical modification, independent of the benzofuran ring itself.

The 3-amino group is a versatile nucleophile and can readily undergo a variety of transformations.

Acylation: The amine reacts smoothly with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Introduction of alkyl groups can be achieved by reaction with alkyl halides. Mono- and di-alkylation can occur, and conditions must be controlled to achieve the desired product.

Arylation: N-aryl derivatives can be synthesized via palladium-catalyzed Buchwald-Hartwig amination, coupling the amino group with an aryl halide.

These reactions allow for the systematic modification of the substituent at the C3 position, which can be crucial for tuning the molecule's properties.

The 2-(3-methoxybenzoyl) group contains two reactive sites: the carbonyl ketone and the methoxy (B1213986) ether.

Carbonyl Group Reactions: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). More forceful reduction, such as the Wolff-Kishner or Clemmensen reduction, can convert the carbonyl group into a methylene (B1212753) (-CH₂-) group. The carbonyl carbon is also susceptible to attack by organometallic reagents, such as Grignard reagents, to form tertiary alcohols.

Methoxy Group Cleavage: The methyl ether of the methoxy group can be cleaved to reveal a hydroxyl group. This is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting phenol (B47542) can then undergo further reactions, such as O-alkylation or esterification.

Table 3: Potential Transformations of the Amino and Benzoyl Groups

| Moiety | Reaction Type | Reagent/Conditions | Resulting Functional Group |

| 3-Amino | Acylation | Acetyl chloride, Pyridine | N-acetyl amide |

| 3-Amino | Alkylation | Methyl iodide, K₂CO₃ | N-methyl or N,N-dimethyl amine |

| Benzoyl (C=O) | Reduction | NaBH₄, MeOH | Secondary alcohol |

| Benzoyl (C=O) | Reductive Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene (-CH₂-) |

| Methoxybenzoyl (-OCH₃) | Demethylation | BBr₃, CH₂Cl₂ | Phenol (-OH) |

Cycloaddition and Rearrangement Reactions Involving the Benzofuran Skeleton

While the aromaticity of the benzofuran ring makes it less prone to cycloaddition reactions than isolated furans, such transformations are possible under specific conditions.

Diels-Alder Reactions: The furan ring of benzofuran can act as a diene in [4+2] cycloaddition reactions with highly reactive dienophiles, although this often requires high temperatures or Lewis acid catalysis. acs.org The reaction typically occurs across the C2 and C3 positions. Photochemical [2+2] cycloadditions at the C2-C3 double bond are also known for benzofurans. tandfonline.comresearchgate.net

Rearrangement Reactions: Certain substituted benzofurans can undergo rearrangement reactions. For example, Claisen rearrangement can occur if an allyl group is attached to an oxygen atom on the ring (e.g., a hydroxyl group introduced via demethylation of a methoxy-substituted benzofuran). jocpr.com Acid-catalyzed rearrangements of substituted benzofurans have also been reported, leading to the formation of different isomeric structures. nih.gov However, for the specific substitution pattern of this compound, these reactions are not common and would likely require the installation of specific functional groups to proceed.

Heterocyclic Annulation and Scaffold Diversification of this compound

The strategic positioning of a reactive amino group ortho to an aroyl functionality makes this compound a highly valuable precursor for the synthesis of complex heterocyclic systems. This arrangement facilitates a variety of cyclocondensation and annulation reactions, leading to the formation of novel fused ring systems with potential applications in medicinal chemistry and materials science. The reactivity of this scaffold allows for significant diversification, enabling the construction of a library of derivatives with varied electronic and steric properties.

The primary route for heterocyclic annulation involves the reaction of the 3-amino group and the carbonyl of the 2-aroyl substituent with bifunctional reagents. This typically results in the formation of a new six-membered heterocyclic ring fused to the furan portion of the benzofuran core, specifically at the [3,2-d] position.

One of the most explored areas of scaffold diversification for compounds of this class is the synthesis of benzofuro[3,2-d]pyrimidines . These reactions capitalize on the ortho-amino-ketone moiety to build the pyrimidine (B1678525) ring. For instance, the condensation of a 3-aminobenzofuran precursor with formamide (B127407) is a common method to introduce the C2 and N1 atoms of the pyrimidine ring, leading to the formation of a benzofuro[3,2-d]pyrimidin-4-one. asianpubs.org

Another versatile approach involves the reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). DMF-DMA can act as a one-carbon synthon, reacting with the amino group to form a dimethylaminomethylene intermediate, which can then undergo cyclization. researchgate.net This method is widely used in the synthesis of various heterocyclic compounds. researchgate.netmdpi.comresearchgate.netsciforum.net

Furthermore, the reaction of 3-amino-2-benzofurancarboxamides, a closely related class of compounds, with aromatic aldehydes in the presence of an acid catalyst has been shown to produce 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines in a single step. researchgate.netresearchgate.net This highlights the potential of the amino-aroyl system in this compound to undergo similar transformations. The resulting benzofuro[3,2-d]pyrimidine scaffold is of significant interest due to its reported biological activities. asianpubs.org

Beyond pyrimidines, the ortho-amino-ketone functionality is also a key synthon for the preparation of other fused heterocycles such as benzofuro[3,2-c]pyridazines . This can be achieved through cyclocondensation reactions with hydrazine (B178648) or its derivatives, where the two nitrogen atoms of the hydrazine molecule react with the carbonyl group and the amino group to form the pyridazine (B1198779) ring.

The following table summarizes representative examples of heterocyclic annulation reactions that are applicable to the 2-aroyl-3-aminobenzofuran scaffold, leading to diverse fused heterocyclic systems.

| Starting Material Analogue | Reagent(s) | Product | Reference(s) |

| 3-Amino-2-benzofurancarboxamide | Aromatic Aldehydes, HCl | 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine | researchgate.netresearchgate.net |

| 3-Amino-5-nitro-2-benzofuran acid ethyl ester | Formamide | 8-Nitro-benzofuro[3,2-d]pyrimidin-4(3H)-one | asianpubs.org |

| 2-Acyl-3-aminobenzofuran | Hydrazine Hydrate | 4-Substituted-benzofuro[3,2-c]pyridazine | N/A |

| 2-Aroyl-3-aminobenzofuran | Dimethylformamide Dimethyl Acetal (DMF-DMA) | N'-(2-aroyl-1-benzofuran-3-yl)-N,N-dimethylformimidamide | researchgate.net |

These examples underscore the versatility of this compound as a building block for the synthesis of a wide array of fused heterocyclic compounds. The ability to readily construct such complex molecular architectures is of paramount importance for the development of novel compounds with tailored properties.

Mechanistic Biological Investigations of 2 3 Methoxybenzoyl 1 Benzofuran 3 Amine and Its Analogs

Exploration of Molecular Targets and Pathways

The molecular mechanisms underlying the biological activity of 2-(3-methoxybenzoyl)-1-benzofuran-3-amine and its analogs have been the subject of various investigations. These studies have primarily focused on their interactions with key enzymes and proteins involved in cellular proliferation and function.

Enzyme Inhibition Studies (e.g., acetylcholinesterase, kinases)

Benzofuran (B130515) scaffolds are recognized for their potential to interact with a variety of enzymes. nih.gov Analogs of this compound have been evaluated for their inhibitory activity against several classes of enzymes, including kinases and cholinesterases.

Kinase Inhibition: The benzofuran nucleus is a privileged scaffold in the design of kinase inhibitors, which are crucial regulators of cell signaling, proliferation, and apoptosis. nih.govnih.gov Deregulation of protein kinases is a hallmark of cancer, making them significant targets for therapeutic agents. nih.gov Derivatives of the benzofuran structure have been shown to inhibit various kinases, including Cyclin-Dependent Kinase 2 (CDK2), Pim-1 kinase, and Glycogen Synthase Kinase-3β (GSK-3β). nih.govnih.govsemanticscholar.org For instance, certain 3-(piperazinylmethyl)benzofuran derivatives have demonstrated potent inhibitory activity against CDK2. nih.gov Similarly, dibenzo[b,d]furan derivatives, inspired by the natural product cercosporamide, have been identified as potent inhibitors of Pim-1 and Pim-2 kinases. mdpi.com Another study highlighted a novel benzofuran, 4-methoxybenzofuran-5-carboxamide, which suppresses histamine (B1213489) H1 receptor gene expression through a protein kinase C-δ-dependent pathway. nih.gov

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.gov Benzofuran-based compounds have been explored as potential AChE inhibitors. nih.gov For example, novel hybrids of benzofuran and 1,2,4-triazole (B32235) have been synthesized and shown to exhibit moderate to good inhibitory potential against AChE. nih.gov Specifically, a derivative bearing a 2,5-dimethoxyphenyl moiety was found to be a highly potent inhibitor of AChE. nih.gov

Table 1: Enzyme Inhibition by Benzofuran Analogs

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-(Piperazinylmethyl)benzofurans | CDK2 | Potent inhibitory activity, with some compounds showing higher potency than the reference staurosporine. | nih.gov |

| Dibenzo[b,d]furan derivatives | Pim-1, Pim-2, CLK1 | Nanomolar IC50 values against Pim-1/2 and CLK1 kinases. | mdpi.com |

| Oxindole-benzofuran hybrids | CDK2, GSK-3β | Potent dual inhibitory activity in the nanomolar range. | nih.gov |

| 4-Methoxybenzofuran-5-carboxamide | Protein Kinase C-δ (PKCδ) | Inhibits PKCδ activation, leading to suppression of H1R gene expression. | nih.gov |

| Benzofuran-triazole hybrids | Acetylcholinesterase (AChE) | Compound 10d showed high potency against AChE with an IC50 of 0.55 ± 1.00 µM. | nih.gov |

Receptor Interaction Profiling

The interaction of benzofuran derivatives with various receptors has been a field of study, revealing a range of pharmacological profiles.

A series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives were synthesized and evaluated for their affinity to adenosine (B11128) A₁ and A₂A receptors. nih.gov One compound, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, which is structurally related to the subject compound, demonstrated affinity for both A₁ (Ki = 6.880 µM) and A₂A (Ki = 0.5161 µM) receptors. nih.gov This suggests that methoxy (B1213986) substitution patterns on the benzofuran and benzoyl rings are crucial for receptor affinity and selectivity. nih.gov

Other studies have shown that certain benzofuran analogs can interact with serotonin (B10506) receptors (5-HT₁A and 5-HT₂) and histamine H₃ receptors. researchgate.netnih.gov Furthermore, some 3-aryl-6-methoxybenzofurans have been identified as selective ligands for antiestrogen-binding sites (AEBS), showing no significant interaction with the estrogen receptor. nih.gov A novel benzofuran, 4-methoxybenzofuran-5-carboxamide, was found to suppress histamine H1 receptor (H1R) gene expression. nih.gov

Protein Binding and Ligand-Protein Interaction Analysis (e.g., Tubulin, CDK2, Pim-1)

The anticancer properties of many benzofuran derivatives are attributed to their interaction with critical cellular proteins, particularly tubulin. nih.govnih.govnih.gov

Tubulin Interaction: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govnih.govresearchgate.net Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. nih.govresearchgate.net Several classes of 2-benzoyl-1-benzofuran analogs have been designed as inhibitors of tubulin polymerization. nih.govnih.govnih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis. nih.govnih.govnih.govmdpi.com For example, 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have been extensively studied as potent antitubulin agents. nih.govnih.govnih.gov The substitution pattern on the benzofuran ring significantly influences the antiproliferative activity and tubulin inhibition. nih.govnih.gov

CDK2 and Pim-1 Interaction: As mentioned previously, benzofuran derivatives have been developed as inhibitors of protein kinases like CDK2 and Pim-1. nih.govsemanticscholar.orgmdpi.com Molecular docking studies of oxindole-benzofuran hybrids have shown that the oxindole (B195798) ring fits into the hinge region of both CDK2 and GSK-3β, forming hydrogen bonds with key amino acid residues. nih.gov For CDK2, these interactions involve Glu81 and Leu83. nih.gov Similarly, docking studies of dibenzo[b,d]furan derivatives have elucidated their binding mode within the active site of Pim-1 kinase. mdpi.com

Serum Albumin Binding: The interaction of benzofuran derivatives with serum albumins, such as bovine serum albumin (BSA), has also been investigated. encyclopedia.pubnih.govnih.gov These studies are important for understanding the pharmacokinetics and drug delivery potential of these compounds. nih.govnih.gov Circular dichroism and fluorescence spectroscopy have demonstrated that benzofuran derivatives can bind to BSA, altering its secondary structure and thermal stability. encyclopedia.pubnih.govnih.gov

Table 2: Protein Interactions of Benzofuran Analogs

| Compound Class | Target Protein | Binding Site/Mechanism | Consequence | Reference |

|---|---|---|---|---|

| 2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]furans | Tubulin | Colchicine site on β-tubulin | Inhibition of tubulin polymerization | nih.govnih.govnih.gov |

| Oxindole-benzofuran hybrids | CDK2 | ATP binding pocket (hinge region) | Inhibition of kinase activity | nih.gov |

| Dibenzo[b,d]furan derivatives | Pim-1 Kinase | ATP binding pocket | Inhibition of kinase activity | mdpi.com |

| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Binds to BSA, altering its secondary structure | Potential for serum albumin-mediated transport | nih.govnih.gov |

Cellular Mechanistic Studies (in vitro, non-clinical)

In vitro studies using various cell lines have provided insight into the cellular effects of this compound analogs, particularly concerning their uptake, localization, and impact on fundamental cellular processes.

Investigation of Cellular Uptake and Localization

Specific studies detailing the cellular uptake and subcellular localization of this compound are not extensively available in the reviewed literature. However, the biological effects observed, such as interaction with cytoplasmic tubulin and nuclear kinases, imply that these compounds are cell-permeable. The lipophilic nature of the benzofuran core likely facilitates passage across the cell membrane. Further research using techniques like fluorescence microscopy with tagged analogs would be necessary to precisely determine their uptake mechanisms and intracellular distribution.

Impact on Key Cellular Processes (e.g., cell cycle progression, apoptosis induction in vitro)

A significant body of evidence demonstrates that analogs of this compound exert potent effects on cell cycle progression and apoptosis, which are key mechanisms of their anticancer activity. nih.govnih.govnih.gov

Cell Cycle Arrest: Many antitubulin agents, including the 2-benzoyl-1-benzofuran derivatives, disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.govresearchgate.net This interference leads to an arrest of the cell cycle, typically at the G2/M (Gap 2/Mitosis) phase. nih.govnih.govnih.gov Flow cytometry analysis of cancer cells treated with these compounds consistently shows a significant accumulation of cells in the G2/M phase in a concentration-dependent manner. nih.govnih.gov For instance, a 3,4,5-trimethoxybenzamide (B1204051) substituted benzofuran derivative, 6g , was shown to induce G2/M arrest in HeLa cells. nih.gov Similarly, treatment of U937 cells with 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-benzo[b]furan derivatives resulted in a concentration-dependent increase in the G2/M fraction. nih.gov

Apoptosis Induction: The prolonged arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. nih.gov This is a critical mechanism for eliminating damaged or dysfunctional cells and is a desired outcome for cancer chemotherapeutics. nih.gov The induction of apoptosis by benzofuran analogs has been demonstrated in various cancer cell lines, including HL-60 and U937. nih.gov Flow cytometric analysis reveals an increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov Mechanistically, this apoptosis is often associated with the activation of caspases, such as caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria. nih.gov Benzofuran-isatin conjugates have also been reported to induce apoptosis in colorectal cancer cell lines. nih.govfrontiersin.org

**Table 3: Cellular Effects of Benzofuran Analogs *in vitro***

| Compound/Analog | Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction | Reference |

|---|---|---|---|---|

| 2-(3′,4′,5′-Trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h ) | HL-60, U937 | G2/M arrest | Yes, concentration-dependent increase in sub-G1 peak. Involves activation of caspases-3, -8, -9. | nih.gov |

| 3,4,5-Trimethoxybenzamide substituted benzofuran (6g ) | HeLa | G2/M arrest | Yes | nih.gov |

| Benzofuran-isatin conjugate (5a ) | SW620, HT29 | Not specified | Yes, dose-dependent | nih.govfrontiersin.org |

| 3-Methylbenzofuran derivatives | A549 (Non-small cell lung cancer) | G2/M arrest | Yes | researchgate.net |

Modulation of Signaling Pathways (e.g., microtubules, kinase cascades)

The primary mechanism through which this compound and its analogs exert their biological effects, particularly their potent antiproliferative activity, is through the modulation of microtubule dynamics. These compounds are classified as inhibitors of tubulin polymerization, a key process in cell division. mdpi.comnih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in mitosis, and their disruption leads to cell cycle arrest and apoptosis. nih.govnih.gov

Research has shown that 2-aroylbenzofuran derivatives, a class to which this compound belongs, bind to the colchicine site on β-tubulin. mdpi.com This binding prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase. nih.gov The antiproliferative activity of these compounds is directly correlated with their ability to inhibit tubulin polymerization. mdpi.comnih.gov

While the major focus of research has been on microtubule disruption, the broader benzofuran scaffold has also been associated with the modulation of kinase signaling pathways. For instance, certain benzofuran-3-one indole (B1671886) derivatives have been identified as potent inhibitors of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer. Although direct evidence for the specific modulation of kinase cascades by this compound is not extensively documented, the known activity of related compounds suggests a potential for broader effects on intracellular signaling beyond microtubule dynamics.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of this compound and its analogs is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key molecular features required for potent biological effects, primarily focusing on antiproliferative and tubulin polymerization inhibitory activities.

Impact of Benzofuran Ring Substituents on Activity

Substituents on the benzofuran ring play a critical role in modulating the biological activity of this class of compounds. The nature and position of these substituents can significantly influence their potency.

Electron-donating groups: The presence of electron-donating groups, such as methoxy (OCH3) or ethoxy (OC2H5), on the benzofuran ring generally enhances activity. For example, a methoxy group at the C-6 position of the benzofuran ring has been shown to be beneficial for antiproliferative activity. nih.gov

Halogens: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) to the benzofuran ring can also increase cytotoxic properties. The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Hydroxyl groups: A hydroxyl group at the C-6 position of the benzofuran ring has been identified as being essential for the antibacterial activities of some analogs.

The following table summarizes the impact of various substituents on the benzofuran ring on the antiproliferative activity of selected 2-aroyl-3-methylbenzofuran derivatives.

| Compound ID | Benzofuran Substituent | Cell Line | IC50 (nM) | Reference |

| TR187 | 3-methyl, 6-methoxy | Various | 3-72 | nih.gov |

| Analog 1 | 3-methyl, 6-ethoxy | Various | Nanomolar concentrations | mdpi.com |

| Analog 2 | 5-bromo | A549 | >10,000 | nih.gov |

Role of Methoxybenzoyl Moiety Modifications in Mechanistic Biological Effects

Modifications to the 2-(3-methoxybenzoyl) moiety have a profound impact on the biological activity of these compounds. The number and position of methoxy groups on the benzoyl ring are particularly important for their interaction with the target protein, tubulin.

Trimethoxybenzoyl Moiety: A 3,4,5-trimethoxybenzoyl group at the C-2 position is a common feature in many highly potent tubulin polymerization inhibitors of this class. mdpi.comnih.gov This substitution pattern is analogous to that found in other well-known colchicine site binding agents.

Position of the Methoxy Group: The position of a single methoxy group on the benzoyl ring significantly affects antiproliferative activity. Studies have shown that a 3'-methoxy substitution is generally more potent than a 2'-methoxy or 4'-methoxy substitution. Moving the methoxy group from the 3'- to the 4'-position on the benzoyl moiety has been reported to be detrimental to activity. mdpi.com

The table below illustrates the effect of methoxybenzoyl moiety modifications on the antiproliferative activity of 2-aroyl-5-N-hydroxypropiolamide benzofuran derivatives.

| Compound ID | Benzoyl Moiety Substituent | Cell Line (HeLa) | IC50 (nM) | Reference |

| 11a | 3',4',5'-trimethoxy | 0.4 | mdpi.com | |

| 11e | 3'-methoxy | 23 | mdpi.com | |

| 11f | 2'-methoxy | 72 | mdpi.com | |

| 11d | 4'-methoxy | 1500 | mdpi.com |

Conformational Effects on Target Binding

The three-dimensional conformation of this compound and its analogs is a critical factor for their binding to the colchicine site on tubulin. The spatial arrangement of the benzofuran ring and the methoxybenzoyl moiety influences the affinity and efficacy of this interaction.

X-ray crystallographic studies of structurally related fluorinated 3-aminobenzofurans have revealed that the 2-benzoyl substituent is coplanar with the benzofuran ring. This planarity is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the benzoyl group and the hydrogen of the 3-amino group. This conformational rigidity is believed to be important for optimal binding to the target.

Furthermore, conformational restriction has been shown to be a key determinant of activity in analogous heterocyclic systems. Studies on conformationally rigid analogs of 2-amino-3-benzoylthiophenes, which are structurally similar to 2-aroyl-3-aminobenzofurans, have demonstrated that fixing the molecule in a specific conformation can significantly impact its biological activity. This suggests that the pre-organized, planar conformation of the 2-aroyl-3-aminobenzofuran scaffold is a key feature for its potent biological effects.

An in-depth examination of the advanced analytical methodologies is crucial for ensuring the quality, purity, and characterization of the chemical compound this compound. The development of robust and sensitive analytical techniques is fundamental throughout the research and development process, from synthesis confirmation to impurity profiling and pre-clinical metabolic studies. This article focuses exclusively on the advanced analytical methods tailored for this specific benzofuran derivative.

Future Research Directions and Potential Research Applications

Design and Synthesis of Novel Analogs with Tailored Mechanistic Biological Activity

Future research will likely focus on the rational design and synthesis of novel analogs of 2-(3-methoxybenzoyl)-1-benzofuran-3-amine to optimize its biological activity and elucidate its mechanism of action. By systematically modifying the core structure, researchers can probe structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Key areas for modification include:

Substitution on the Benzoyl Ring: Varying the position and nature of substituents on the 3-methoxybenzoyl moiety can significantly impact biological activity. For instance, introducing different numbers and positions of methoxy (B1213986) groups or other functional groups (e.g., halogens, alkyls) on the benzoyl ring has been shown to influence the antiproliferative activity of related 2-aroylbenzofuran derivatives. mdpi.comnih.gov

Modification of the Benzofuran (B130515) Core: Alterations to the benzofuran nucleus itself, such as adding substituents at the 5, 6, or 7-positions, can modulate the compound's properties. For example, the introduction of groups like N-hydroxyacrylamide at the 5-position has been explored to create dual-target inhibitors. mdpi.comnih.gov

Derivatization of the 3-Amino Group: The amine group at the 3-position is a prime site for chemical modification. Converting it to various amides, sulfonamides, or other functional groups can lead to new classes of compounds with potentially different biological targets and improved drug-like properties. nih.gov